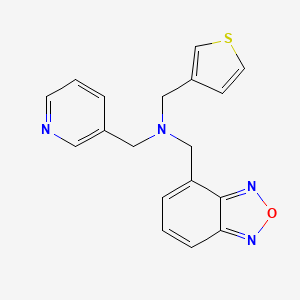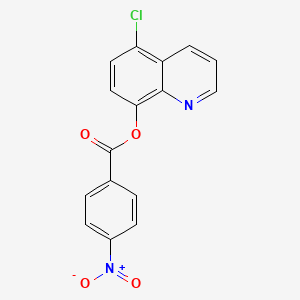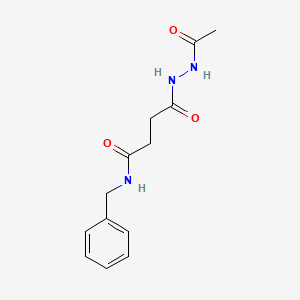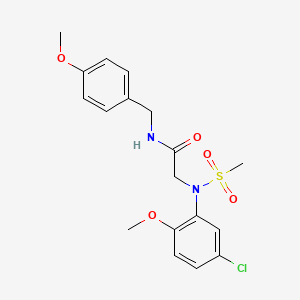
1-(2-benzyl-1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)-2-propanol
Descripción general
Descripción
1-(2-benzyl-1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)-2-propanol, also known as BNP-7787, is a novel cytoprotective agent that has been studied extensively in scientific research. This compound has shown potential in protecting against chemotherapy-induced toxicity and has been investigated for its potential use in cancer treatment.
Mecanismo De Acción
The exact mechanism of action of 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)-2-propanol is not fully understood. However, it is believed to work by inhibiting the formation of reactive oxygen species (ROS) and by enhancing the activity of glutathione, a natural antioxidant in the body. 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)-2-propanol has also been shown to inhibit the activity of certain enzymes that are involved in the metabolism of chemotherapy drugs.
Biochemical and Physiological Effects:
1-(2-benzyl-1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)-2-propanol has been shown to have a variety of biochemical and physiological effects. It has been shown to protect against chemotherapy-induced damage to the heart, liver, and kidneys. 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)-2-propanol has also been shown to improve the immune response in cancer patients and to enhance the effectiveness of chemotherapy treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)-2-propanol in lab experiments is its ability to protect against chemotherapy-induced toxicity, allowing for higher doses of chemotherapy to be used in experiments. However, one limitation is that the exact mechanism of action of 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)-2-propanol is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)-2-propanol. One area of research could be to investigate its potential use in protecting against radiation-induced damage. Another area of research could be to investigate its potential use in combination with immunotherapy for cancer treatment. Additionally, further research could be done to better understand the mechanism of action of 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)-2-propanol and to optimize its use in cancer treatment.
Aplicaciones Científicas De Investigación
1-(2-benzyl-1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)-2-propanol has been extensively studied for its potential use in cancer treatment. It has been shown to protect normal cells from the toxic effects of chemotherapy drugs, while also enhancing the effectiveness of the chemotherapy treatment against cancer cells. 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)-2-propanol has also been studied for its potential use in protecting against radiation-induced damage.
Propiedades
IUPAC Name |
1-(2-benzylbenzimidazol-1-yl)-3-(4-nitrophenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c27-19(16-30-20-12-10-18(11-13-20)26(28)29)15-25-22-9-5-4-8-21(22)24-23(25)14-17-6-2-1-3-7-17/h1-13,19,27H,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGJRONFPBVXPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC(COC4=CC=C(C=C4)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Benzyl-1H-1,3-benzodiazol-1-YL)-3-(4-nitrophenoxy)propan-2-OL | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B3935289.png)

![N~2~-(3,5-dichlorophenyl)-N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3935321.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)ethanamine](/img/structure/B3935324.png)
![N~1~-(2-methoxy-5-methylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B3935337.png)

methanone](/img/structure/B3935349.png)
![N~1~-(5-chloro-2-methylphenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3935359.png)
![N~2~-(methylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3935363.png)

![2-methyl-5-(2-oxopropyl)[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B3935379.png)


![9-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-6-(4-methoxyphenyl)-6,9-diazaspiro[4.5]decan-7-one](/img/structure/B3935406.png)